

Introduction: The Strategic Importance of 2,5-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dichloro-4-fluoroaniline

Cat. No.: B1594060

[Get Quote](#)

2,5-Dichloro-4-fluoroaniline is a halogenated aromatic amine that serves as a highly versatile and valuable intermediate in the synthesis of complex organic molecules. Its strategic importance is rooted in the unique combination of substituents on the aniline core. The presence of both chlorine and fluorine atoms significantly influences the electronic properties and reactivity of the benzene ring, while the amino group provides a key functional handle for a wide array of chemical transformations, including diazotization, acylation, and coupling reactions.^[1]

These structural features make fluoroaniline derivatives, such as the subject of this guide, indispensable building blocks in several high-value industries. They are particularly crucial in the development of active pharmaceutical ingredients (APIs), where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.^{[2][3]} Similarly, in the agrochemical sector, these intermediates are used to synthesize potent herbicides, fungicides, and insecticides.^{[2][3][4]} This guide provides a comprehensive technical overview of the core physicochemical properties of **2,5-Dichloro-4-fluoroaniline**, offering field-proven insights and detailed experimental workflows for its characterization.

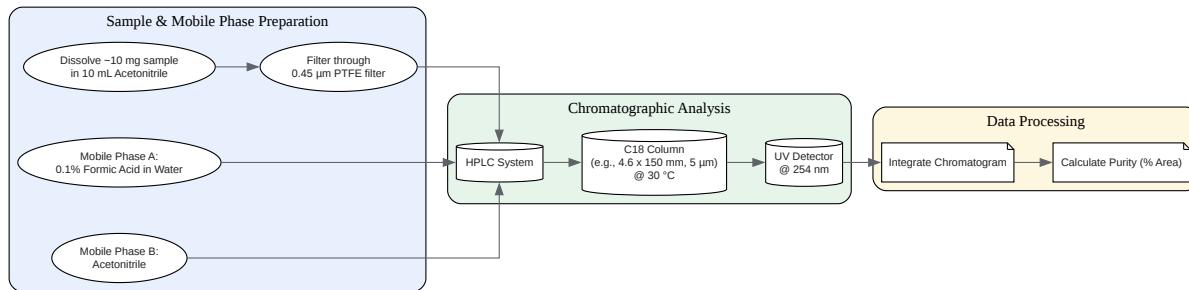
Core Physicochemical Properties

A precise understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in research and development. These parameters govern everything from reaction kinetics and purification strategies to formulation and safety protocols. The data for **2,5-Dichloro-4-fluoroaniline** is summarized below. It is critical to note that while

some values are derived from experimental data for closely related isomers, others are predicted values and should be confirmed empirically.

Property	Value / Description	Source / Notes
CAS Number	2729-37-5	[5] [6]
Molecular Formula	C ₆ H ₄ Cl ₂ FN	[7] [8] [9]
Molecular Weight	180.01 g/mol	[7] [9] [10]
Appearance	White to brown powder or crystalline solid	Inferred from isomers like 2,6-dichloro-4-fluoroaniline. [8]
Melting Point	Not experimentally determined. Expected to be in the range of 50-70 °C.	Based on isomers: 2,6-dichloro-4-fluoroaniline (53-55 °C) [7] [8] and 2,4-dichloro-5-fluoroaniline (62-65 °C). [11]
Boiling Point	247.6 ± 35.0 °C	Predicted value.
Density	1.502 ± 0.06 g/cm ³	Predicted value. Matches experimental value for the 2,6-isomer. [7] [10]
Water Solubility	Insoluble / Very low	Based on isomers like 2,6-dichloro-4-fluoroaniline. [8] [10]
Solubility in Organic Solvents	Expected to be soluble in polar organic solvents like methanol, ethanol, acetone, and chlorinated solvents.	Based on general principles for halogenated anilines. [12] [13]
pKa (Conjugate Acid)	1.65 ± 0.10	Predicted value. The electron-withdrawing Cl and F atoms significantly reduce the basicity of the amino group.
LogP (Octanol-Water Partition Coefficient)	~3.2-3.3	Estimated based on isomers: 2,6-dichloro-4-fluoroaniline (3.29) [7] and 2,4-dichloro-5-fluoroaniline (3.25). [11] This indicates high lipophilicity.

Significance of Physicochemical Properties in Application


- Melting Point & Appearance: A sharp, defined melting range is a primary indicator of compound purity. Any significant deviation or broadening of the range suggests the presence of impurities. The color can also indicate purity, with darker shades often resulting from trace oxidized impurities.
- Solubility: Solubility data is critical for selecting appropriate solvents for chemical reactions, extractions, and recrystallization-based purifications. The low aqueous solubility and high organic solvent solubility are typical for this class of compounds and dictate the use of non-aqueous reaction media and solvent-based workup procedures.[\[12\]](#)
- pKa: The low pKa value confirms that **2,5-dichloro-4-fluoroaniline** is a very weak base. This is a direct consequence of the powerful electron-withdrawing effects of the two chlorine and one fluorine atoms, which delocalize the lone pair of electrons on the nitrogen atom into the aromatic ring, making them less available for protonation. This property is crucial when designing reactions that involve the amine, such as acid-catalyzed acylations or alkylations.
- LogP: A high LogP value indicates that the molecule is lipophilic ("fat-loving") and will preferentially partition into non-polar environments over water. This is a key parameter in drug development for predicting membrane permeability and bioavailability, and in agrochemical design for understanding environmental fate and transport.

Experimental Protocols & Methodologies

The following section details self-validating protocols for the characterization of **2,5-Dichloro-4-fluoroaniline**, grounded in standard laboratory practices for aromatic amines.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. The workflow is designed to separate the main component from potential starting materials, by-products, or degradation products.

[Click to download full resolution via product page](#)

Caption: A standard workflow for purity analysis of **2,5-Dichloro-4-fluoroaniline** by RP-HPLC.

Step-by-Step Protocol:

- Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (HPLC-grade acetonitrile). Degas both solvents.
- Standard/Sample Preparation: Accurately weigh approximately 10 mg of **2,5-Dichloro-4-fluoroaniline** and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary and filter through a 0.45 μm syringe filter prior to injection.
- Chromatographic Conditions:
 - Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μm particle size).
 - Column Temperature: 30 °C.
 - Flow Rate: 1.0 mL/min.

- Injection Volume: 10 μ L.
- Detection: UV at 254 nm.
- Gradient Program: Start with 50% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
- Data Analysis: Integrate the resulting chromatogram. The purity is calculated based on the peak area of the main component relative to the total area of all observed peaks. A pure sample should yield a single major peak.

Structural Confirmation by Spectroscopy

While experimental spectra for **2,5-Dichloro-4-fluoroaniline** are not widely published, its structure can be confidently predicted based on established principles and data from analogous compounds.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

A. Predicted ^1H NMR Spectrum (400 MHz, CDCl_3):

The structure has two aromatic protons which will appear as distinct signals.

- H-3 Proton: Expected around δ 7.0-7.2 ppm. This proton is ortho to a chlorine atom and meta to the amino and fluorine groups. It will appear as a doublet, coupled only to the fluorine atom with a coupling constant of approximately $J = 7\text{-}9$ Hz (^4JHF).
- H-6 Proton: Expected around δ 6.8-7.0 ppm. This proton is ortho to the amino group and a chlorine atom, and meta to the fluorine. It will appear as a doublet, coupled to the fluorine atom with a smaller coupling constant of approximately $J = 4\text{-}6$ Hz (^3JHF).
- $-\text{NH}_2$ Protons: Expected as a broad singlet around δ 3.8-4.2 ppm. The chemical shift can vary depending on concentration and solvent.

B. Predicted ^{13}C NMR Spectrum (100 MHz, CDCl_3):

The molecule has six unique carbon atoms in the aromatic region. The fluorine atom will cause splitting of the signals for the carbons it is coupled to.

- C-4 (C-F): Expected around δ 150-155 ppm as a doublet with a large coupling constant ($^1\text{J}_{\text{CF}} \approx 240\text{-}250$ Hz).
- C-1 (C-NH₂): Expected around δ 140-145 ppm as a doublet due to coupling with fluorine.
- C-2 & C-5 (C-Cl): Expected around δ 120-130 ppm.
- C-3 & C-6 (C-H): Expected around δ 115-125 ppm, both appearing as doublets due to C-F coupling.

C. Predicted Key FTIR Absorption Bands (cm⁻¹):

An FTIR spectrum provides confirmation of key functional groups.

- 3400-3500 cm⁻¹: Two distinct sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine.
- 1600-1630 cm⁻¹: N-H bending (scissoring) vibration.
- 1450-1550 cm⁻¹: Aromatic C=C stretching vibrations.
- 1200-1250 cm⁻¹: Aromatic C-N stretching.
- 1100-1200 cm⁻¹: Strong absorption from the C-F stretching vibration.
- 700-850 cm⁻¹: C-Cl stretching vibrations.

Logical Framework: Connecting Properties to Application

The utility of a chemical intermediate is defined by its physicochemical properties. The following diagram illustrates the causal relationships between the core properties of **2,5-Dichloro-4-fluoroaniline** and its practical application in a drug development context.

Caption: Relationship between physicochemical properties and their impact on synthesis and development.

Safety & Handling

As a halogenated aromatic amine, **2,5-Dichloro-4-fluoroaniline** must be handled with appropriate care, assuming it shares hazards with related compounds.

- **Toxicity:** Assumed to be harmful if swallowed, inhaled, or in contact with skin. Aromatic amines can be toxic and may affect the blood (methemoglobinemia).
- **Irritation:** Causes serious eye irritation and may cause skin and respiratory irritation.[\[5\]](#)
- **Environmental Hazard:** Likely toxic to aquatic life with long-lasting effects.

Handling Recommendations:

- **Engineering Controls:** Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Disclaimer: This guide is intended for informational purposes for qualified research professionals. Always consult the specific, most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2729-37-5 Cas No. | 2,5-Dichloro-4-fluoroaniline | Apollo [store.apolloscientific.co.uk]
- 6. 2729-37-5|2,5-Dichloro-4-fluoroaniline|BLD Pharm [bldpharm.com]
- 7. Page loading... [guidechem.com]
- 8. 2,6-DICHLORO-4-FLUOROANILINE CAS#: 344-19-4 [m.chemicalbook.com]
- 9. 2,6-Dichloro-4-fluoroaniline | C6H4Cl2FN | CID 2774008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. parchem.com [parchem.com]
- 11. 2,4-DICHLORO-5-FLUOROANILINE | CAS#:348-64-1 | Chemsoc [chemsoc.com]
- 12. benchchem.com [benchchem.com]
- 13. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. 2-Chloro-4-fluoroaniline(2106-02-7) 13C NMR spectrum [chemicalbook.com]
- 16. 2-Chloro-4-fluoroaniline(2106-02-7) 1H NMR [m.chemicalbook.com]
- 17. 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum [chemicalbook.com]
- 18. spectratabase.com [spectratabase.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2,5-Dichloro-4-fluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594060#physicochemical-properties-of-2-5-dichloro-4-fluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com